N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-benzyl-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c1-25-15-8-7-14(19-17(20)9-10-26(19,21)22)11-16(15)27(23,24)18-12-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVJXRLJUTVFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the isothiazolidinone ring, followed by the introduction of the benzyl and methoxybenzenesulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is widely used in scientific research due to its versatile properties. In medicinal chemistry, it serves as a building block for the synthesis of potential therapeutic agents. In material science, it is used to develop novel materials with unique properties. Additionally, it plays a role in organic synthesis as a reagent or intermediate in various chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide Derivatives with Heterocyclic Substituents
(a) Chalcone-Sulfonamide Hybrids
Compounds such as (E)-5-(3-(4-chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide (75) and its derivatives exhibit potent anti-cancer activity, particularly against HCT-116 and SF539 cell lines . Unlike the target compound, these hybrids incorporate a chalcone moiety (α,β-unsaturated ketone) instead of an isothiazolidinone ring. The chalcone group enhances π-π stacking interactions with cellular targets, while the sulfonamide improves solubility. The target compound’s isothiazolidinone may confer greater metabolic stability due to reduced susceptibility to hydrolysis compared to the chalcone’s enone system .
(b) Benzoxazole-Sulfonamide Derivatives
5-bromo-2-methoxy-N-(3-methyl-6-hydroxy-1,2-benzoxazol-5-yl)benzenesulfonamide (8PU) features a benzoxazole ring substituted with a hydroxyl group and methyl group. Its bromine atom increases molecular weight (373.24 g/mol) and lipophilicity (XLogP3 = 4) compared to the target compound’s benzyl and isothiazolidinone groups .
Sulfonamides with Thiadiazole and Thiazinan Rings
(a) Thiadiazole Derivatives
N-benzyl-5-(difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine (CAS: 727717-93-3) contains a thiadiazole ring with a difluoromethylsulfanyl group. Its molecular weight (273.3 g/mol) is lower than the target compound’s, and its hydrogen bond acceptor count (7) exceeds that of the isothiazolidinone derivative, suggesting differences in solubility and target interactions .
(b) Thiazinan-Sulfonamide Complexes
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-ethyl-2-methoxybenzenesulfonamide (CAS: 919972-15-9) shares the 1,1-dioxido group with the target compound but incorporates a thiazinan ring and ethyl substitution.
Pharmacological and Physicochemical Properties
Anti-Cancer Activity
Chalcone-sulfonamide hybrids (e.g., compound 75) demonstrate IC50 values in the nanomolar range against HCT-116 cells, attributed to their ability to disrupt microtubule assembly . The target compound’s isothiazolidinone ring, with its electron-withdrawing sulfone group, may enhance interactions with cysteine residues in tubulin, though specific data are pending .
Metabolic Stability
The 1,1-dioxido group in the isothiazolidinone ring reduces susceptibility to oxidative metabolism compared to thiadiazole or benzoxazole derivatives, as seen in the stability of compound 8PU .
Data Table: Key Comparisons
Biological Activity
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 390.47 g/mol
- SMILES Notation : Cc1ccc(cc1)S(=O)(=O)N(Cc2ccccc2)C(=O)N1C(=O)S(=O)(=O)C(N1C(=O)S(=O)(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(N1C(=O)S(=O)(=O)C(N1C(=O)S(=O)(=O)C(N1C(=O)S(=O)(=O)C(N1C(=O)S(=O)(=O)C(N1C(=O)S(=O)(=O)C(N1C(=O)S(=O)(=O)
This structure indicates the presence of a sulfonamide group, which is known for its biological activity.
The biological activity of this compound primarily involves inhibition of specific enzymes and receptors. Research has shown that this compound can interact with protein targets such as:
- Tyrosine-protein phosphatase non-receptor type 1 (PTP1B) : Inhibition of PTP1B is significant in the context of diabetes and obesity management, as it plays a role in insulin signaling pathways .
- Epidermal Growth Factor Receptor (EGFR) : The compound has demonstrated inhibitory effects on EGFR, which is crucial for tumor growth regulation .
Efficacy in Biological Assays
The efficacy of this compound has been evaluated through various assays:
| Assay Type | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anti-proliferative assay | MCF-7 cells | 1.09 | |
| EGFR inhibition assay | EGFR | 1.51 | |
| PTP1B inhibition assay | PTP1B | 0.75 |
Case Study 1: Antitumor Activity
A study investigated the antitumor potential of this compound in MCF-7 breast cancer cells. The compound exhibited significant anti-proliferative effects with an IC50 value of 1.09 μM, indicating its potential as an antitumor agent .
Case Study 2: Diabetes Management
In another study focused on diabetes, the compound was shown to inhibit PTP1B effectively. This inhibition led to enhanced insulin signaling in cellular models, suggesting its utility in developing treatments for insulin resistance .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
